molecular formula C7H11NO2 B13056704 (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL

Katalognummer: B13056704
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: XZPWGLRBIYTALR-VDTYLAMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Analyse Chemischer Reaktionen

Types of Reactions: (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the amino group can yield an amine.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the production of fine chemicals and as a chiral catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The furan ring provides additional stability and reactivity, making it a versatile compound for different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL include other chiral amino alcohols and furan derivatives. These compounds share similar functional groups and reactivity patterns but differ in their specific structures and properties.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups and chiral centers. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

(1S,2R)-1-amino-1-(furan-2-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3/t5-,7+/m1/s1

InChI-Schlüssel

XZPWGLRBIYTALR-VDTYLAMSSA-N

Isomerische SMILES

C[C@H]([C@@H](C1=CC=CO1)N)O

Kanonische SMILES

CC(C(C1=CC=CO1)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.